molecular formula C12H18O3 B14902232 Ethyl 5,5-dimethyl-3-oxooct-7-ynoate

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate

Katalognummer: B14902232
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: SMWLSNLNGJTOCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate is an organic compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is a member of the ester family, characterized by the presence of an ester functional group (-COO-) in its structure. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-3-oxooct-7-ynoate typically involves the esterification of 5,5-dimethyl-3-oxooct-7-ynoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 5,5-dimethyl-3-oxooct-7-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5,5-dimethyl-3-oxooct-7-ynoate is unique due to the presence of both an ester and an alkyne functional group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Eigenschaften

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

ethyl 5,5-dimethyl-3-oxooct-7-ynoate

InChI

InChI=1S/C12H18O3/c1-5-7-12(3,4)9-10(13)8-11(14)15-6-2/h1H,6-9H2,2-4H3

InChI-Schlüssel

SMWLSNLNGJTOCM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=O)CC(C)(C)CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.